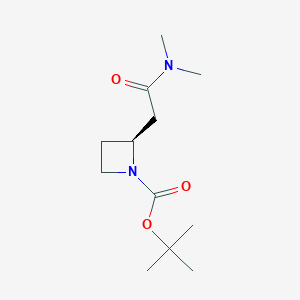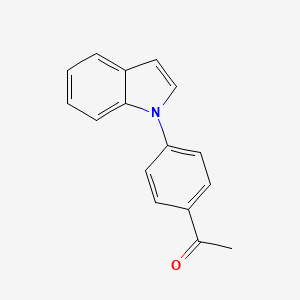![molecular formula C14H12FN3 B11871749 7-Fluoro-2,4-dimethylbenzo[b][1,8]naphthyridin-5-amine](/img/structure/B11871749.png)
7-Fluoro-2,4-dimethylbenzo[b][1,8]naphthyridin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-2,4-dimethylbenzo[b][1,8]naphthyridin-5-amine is a heterocyclic compound with the molecular formula C₁₄H₁₂FN₃. This compound belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-2,4-dimethylbenzo[b][1,8]naphthyridin-5-amine typically involves multicomponent reactions, Friedländer cyclization, and metal-catalyzed synthesis. One common method is the multicomponent reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile in the presence of a catalyst .
Industrial Production Methods
the general approach involves optimizing the reaction conditions to achieve high yields and purity, often using scalable processes such as continuous flow synthesis .
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-2,4-dimethylbenzo[b][1,8]naphthyridin-5-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or amine groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding naphthyridine oxides, while reduction can produce amine derivatives .
Scientific Research Applications
7-Fluoro-2,4-dimethylbenzo[b][1,8]naphthyridin-5-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.
Medicine: Explored for its antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials and as a ligand in coordination chemistry
Mechanism of Action
The mechanism of action of 7-Fluoro-2,4-dimethylbenzo[b][1,8]naphthyridin-5-amine involves its interaction with molecular targets such as enzymes and receptors. It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This compound also interacts with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
2,4,7-Trimethylbenzo[b][1,8]naphthyridin-5-one: Similar in structure but lacks the fluorine atom.
1,6-Naphthyridines: Another class of naphthyridines with different substitution patterns and biological activities.
Uniqueness
7-Fluoro-2,4-dimethylbenzo[b][1,8]naphthyridin-5-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and its ability to interact with biological targets .
Properties
Molecular Formula |
C14H12FN3 |
|---|---|
Molecular Weight |
241.26 g/mol |
IUPAC Name |
7-fluoro-2,4-dimethylbenzo[b][1,8]naphthyridin-5-amine |
InChI |
InChI=1S/C14H12FN3/c1-7-5-8(2)17-14-12(7)13(16)10-6-9(15)3-4-11(10)18-14/h3-6H,1-2H3,(H2,16,17,18) |
InChI Key |
IONUJCUELBLOCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=NC3=C(C=C(C=C3)F)C(=C12)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2,3-Dihydrospiro[indene-1,4'-piperidin]-2-ol hydrochloride](/img/structure/B11871711.png)




![2-[2-(Quinolin-8-yl)ethyl]cyclopentan-1-one](/img/structure/B11871735.png)
![tert-Butyl 2-oxo-5,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-6(2H)-carboxylate](/img/structure/B11871738.png)
![2-Isopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-8-amine](/img/structure/B11871748.png)
